Ethyl 4-(((2,4-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired route of synthesis and the available starting materials. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a sulfonyl group attached to a difluorophenyl group, and a carboxylate ester group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the ester group could undergo hydrolysis, the sulfonyl group could participate in substitution reactions, and the pyridazine ring could undergo various ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar sulfonyl and ester groups would likely make this compound relatively polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis
Innovative Synthesis Techniques : Research has led to innovative synthesis techniques for highly functionalized compounds. For instance, a study presents a four-component tandem protocol for the stereoselective synthesis of highly functionalized [1,4]-thiazines, showcasing a method that offers high stereoselectivity and good yields, which is crucial for developing complex molecules for pharmaceutical applications (Indumathi, Kumar, & Perumal, 2007).
Antibacterial and Antimicrobial Activities : Several compounds synthesized from Ethyl 4-(((2,4-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate derivatives have been evaluated for their antimicrobial and antibacterial activities. One such study synthesized novel heterocyclic compounds containing a sulfonamido moiety, aimed at antibacterial applications, indicating significant antibacterial activity for a number of synthesized compounds (Azab, Youssef, & El‐Bordany, 2013).
Herbicidal Activities : The herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were explored, showing that some compounds exhibit strong herbicidal activities comparable to commercial herbicides (Xu et al., 2008).
Regioselective Synthesis : Studies also focus on the regioselective synthesis of compounds, such as ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, under ultrasound irradiation. This showcases a methodological advancement for achieving high yields and regioselectivity, crucial for the precise synthesis of targeted molecular structures (Machado et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-(2,4-difluorophenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O6S/c1-3-29-20(26)19-16(30-31(27,28)17-9-6-13(21)10-15(17)22)11-18(25)24(23-19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRBMIXHXKDJJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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